![molecular formula C16H20N6O B13878516 N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide](/img/structure/B13878516.png)
N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide is a synthetic organic compound that features a benzamide core substituted with a triazine and piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide typically involves a multi-step process:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate nitrile and amine precursors under acidic or basic conditions.
Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the triazine ring.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting a substituted benzoyl chloride with an amine.
Coupling Reactions: The final step involves coupling the triazine-piperidine intermediate with the benzamide core under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the triazine ring, potentially converting it to a more saturated heterocyclic system.
Substitution: The benzamide and triazine rings can undergo electrophilic and nucleophilic substitution reactions, respectively, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles under controlled temperatures.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Saturated heterocyclic systems.
Substitution: Various substituted benzamide and triazine derivatives.
Aplicaciones Científicas De Investigación
N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide involves its interaction with molecular targets such as enzymes or receptors. The triazine and piperidine moieties are known to facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The benzamide core may contribute to the overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- ®-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione
Uniqueness
N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide is unique due to its specific combination of a triazine ring with a piperidine moiety and a benzamide core. This structural arrangement provides distinct chemical properties and biological activities compared to other similar compounds, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C16H20N6O |
|---|---|
Peso molecular |
312.37 g/mol |
Nombre IUPAC |
N-methyl-3-[(4-piperidin-1-yl-1,3,5-triazin-2-yl)amino]benzamide |
InChI |
InChI=1S/C16H20N6O/c1-17-14(23)12-6-5-7-13(10-12)20-15-18-11-19-16(21-15)22-8-3-2-4-9-22/h5-7,10-11H,2-4,8-9H2,1H3,(H,17,23)(H,18,19,20,21) |
Clave InChI |
FMTMTNPGICZWLE-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC(=CC=C1)NC2=NC(=NC=N2)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



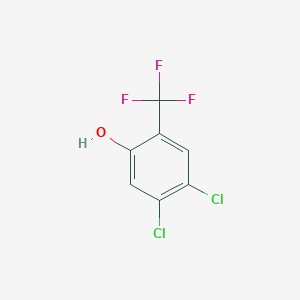

![4-[(4-Methylpiperazin-1-yl)sulfonylmethyl]aniline](/img/structure/B13878441.png)
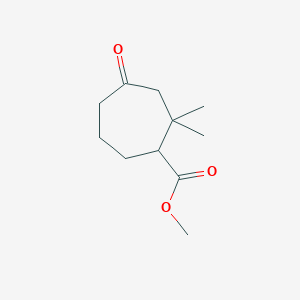

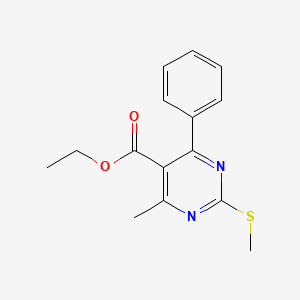
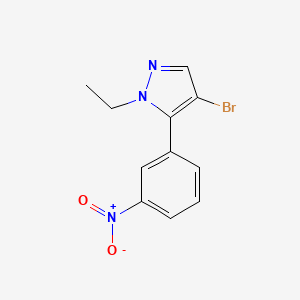
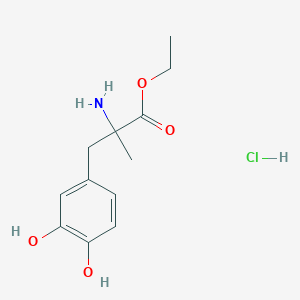

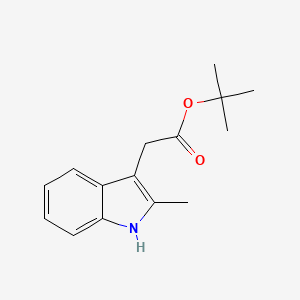

![N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide](/img/structure/B13878509.png)
![Methyl 6-amino-5-[3-(ethyloxy)-3-oxopropyl]-2-pyridinecarboxylate](/img/structure/B13878513.png)
